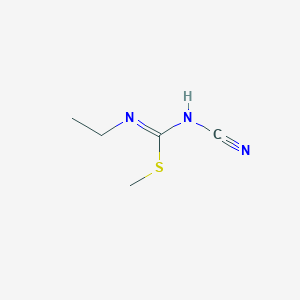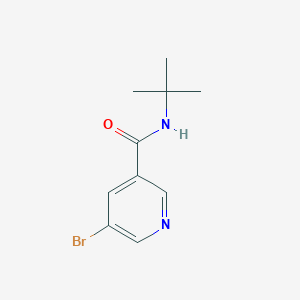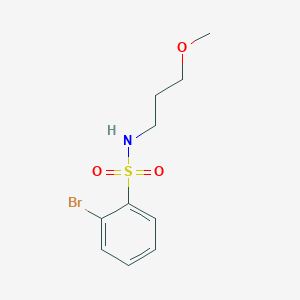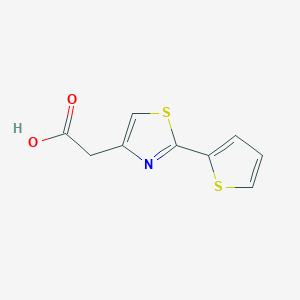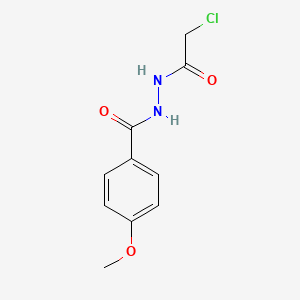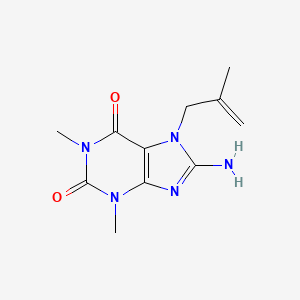
8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione" is a derivative of 1,3-dimethylxanthine, which is a class of purine derivatives. These derivatives have been extensively studied due to their wide range of biological activities, including cardiovascular and antimicrobial effects. The compound is structurally related to other purine derivatives that have been synthesized and tested for various biological activities, such as antiarrhythmic, hypotensive, and antimicrobial activities .
Synthesis Analysis
The synthesis of related purine derivatives typically involves the reaction of substituted xanthines with different amines. For instance, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydro-1H-purine-2,6-diones involved the use of primary and secondary amines reacting with a bromo-substituted precursor in an aqueous dioxane medium . The structural confirmation of these compounds was achieved through elemental analysis and 1H NMR-spectrometry, which provided detailed information about the proton signals corresponding to different parts of the molecule .
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine moiety, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. In the case of the compounds studied, various substituents are attached to the purine core at positions 7 and 8, which significantly influence the biological activity of these molecules. The 1H NMR-spectrometry data provided insights into the proton environment of the uracil moiety, the substituents, and the aromatic protons, which are crucial for understanding the molecular interactions of these compounds .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by the substituents present on the purine core. For example, the introduction of alkylamino groups at position 8 and hydroxy-aminopropyl groups at position 7 has been shown to confer specific biological activities. The reactions involved in the synthesis of these compounds, such as the reaction of bromo-substituted xanthines with amines, are key to producing the desired derivatives with potential biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, including solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents affects these properties and, consequently, the biological activity of the compounds. For instance, the antimicrobial and antifungal activities of certain derivatives were found to be higher than those of reference drugs, indicating that the specific substituents confer advantageous properties for these applications .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Approaches : A variety of synthesis methods have been developed for compounds similar to 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione. These include catalytic reduction from corresponding nitroxanthines and base-catalyzed cyclization from amino-uracils. Such syntheses lead to various substituted xanthines which are further modified to produce a range of derivatives (Mosselhi & Pfleiderer, 2010).
Chemical Reactions and Properties : The chemical properties of these compounds are characterized by their pKa values, UV, and NMR spectra, along with elemental analyses. This information is crucial for understanding their behavior in different chemical environments and potential applications in various fields (Mosselhi & Pfleiderer, 2010).
Potential Applications in Drug Development
Derivatives as Receptor Ligands : Some derivatives of this compound, particularly those with modifications at the 7th and 8th positions, have shown potential as ligands for various serotonin receptors (5-HT1A, 5-HT2A, 5-HT7). This suggests their potential utility in developing medications for conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity : Certain analogs of 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione have been synthesized and evaluated for cardiovascular activities, such as antiarrhythmic and hypotensive effects. These studies are foundational for exploring their potential as treatments for cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity : In the realm of respiratory conditions, some derivatives have been explored for their antihistaminic activity, indicating potential use in treating conditions like asthma and allergic reactions (Pascal et al., 1985).
Structural Analysis and Material Design
- Intermolecular Interactions : Detailed studies have been conducted to understand the intermolecular interactions in derivatives of this compound. This knowledge is essential for designing new materials and understanding their potential applications in various industries (Shukla et al., 2020).
特性
IUPAC Name |
8-amino-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h1,5H2,2-4H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSBIFYKTUTOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406705 |
Source


|
| Record name | 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
902047-64-7 |
Source


|
| Record name | 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

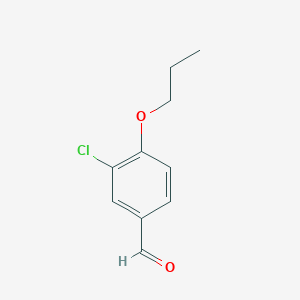
acetic acid](/img/structure/B1275947.png)

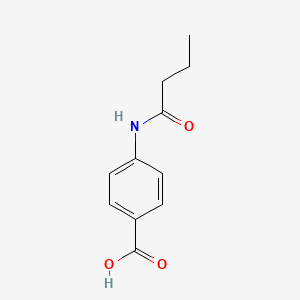
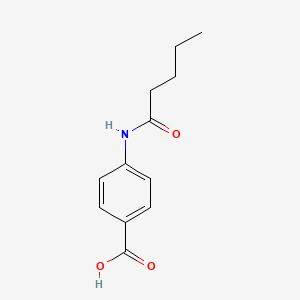
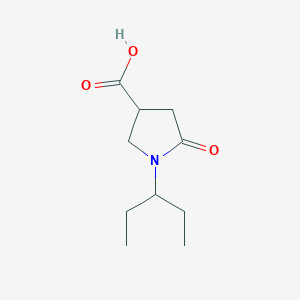
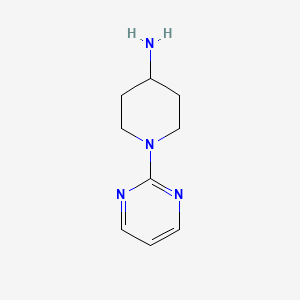
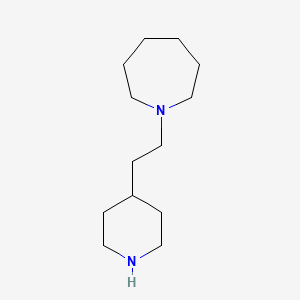
![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)
